molecular formula C28H32N2O3 B1679674 PF-3635659 CAS No. 931409-24-4

PF-3635659

Cat. No. B1679674
M. Wt: 444.6 g/mol
InChI Key: WGOJWDWKHJHXSV-UHFFFAOYSA-N
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Patent
US08263583B2

Procedure details

A suspension of 5-[3-(3-Hydroxyphenoxy)azetidin-1-yl]-5-methyl-2,2-diphenyl-hexanenitrile (0.16 g, 0.38 mmol, 1 equiv), t-amyl alcohol (1.8 ml, 12 ml/g) and KOH (0.41 g, 7.26 mmol, 20 equiv) was heated to 80° C. for 2 d whereupon HPLC showed completion of reaction. The reaction was cooled to ambient then partitioned between water and TBME, the aqueous layer was acidified to pH 8 with aq HCl, layers separated and the organic layer concentrated to afford 5-[3-(3-Hydroxyphenoxy)azetidin-1-yl]-5-methyl-2,2-diphenylhexanamide as a colourless oil, 0.11 g (68%).
Name
5-[3-(3-Hydroxyphenoxy)azetidin-1-yl]-5-methyl-2,2-diphenyl-hexanenitrile
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0.41 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:30]=[CH:31][CH:32]=1)[O:5][CH:6]1[CH2:9][N:8]([C:10]([CH3:29])([CH3:28])[CH2:11][CH2:12][C:13]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:14]#[N:15])[CH2:7]1.C([OH:38])(CC)(C)C.[OH-].[K+]>>[OH:1][C:2]1[CH:3]=[C:4]([CH:30]=[CH:31][CH:32]=1)[O:5][CH:6]1[CH2:9][N:8]([C:10]([CH3:29])([CH3:28])[CH2:11][CH2:12][C:13]([C:22]2[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=2)([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:14]([NH2:15])=[O:38])[CH2:7]1 |f:2.3|

Inputs

Step One
Name
5-[3-(3-Hydroxyphenoxy)azetidin-1-yl]-5-methyl-2,2-diphenyl-hexanenitrile
Quantity
0.16 g
Type
reactant
Smiles
OC=1C=C(OC2CN(C2)C(CCC(C#N)(C2=CC=CC=C2)C2=CC=CC=C2)(C)C)C=CC1
Name
Quantity
1.8 mL
Type
reactant
Smiles
C(C)(C)(CC)O
Name
Quantity
0.41 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
completion of reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
to ambient then partitioned between water and TBME
CUSTOM
Type
CUSTOM
Details
separated
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer concentrated

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(OC2CN(C2)C(CCC(C(=O)N)(C2=CC=CC=C2)C2=CC=CC=C2)(C)C)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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